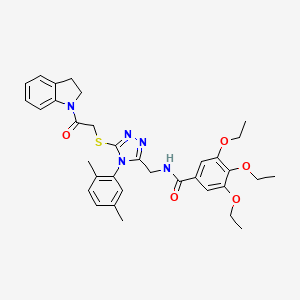

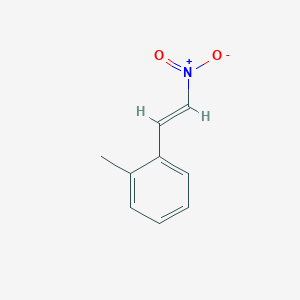

1-Methyl-2-(2-nitroethenyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Floral Scent Composition

- Japanese Loquat Flower Scent : 1-Methyl-2-(2-nitroethenyl)benzene, also known as (2-Nitroethyl)benzene, was identified as a major component of the flower scent of the Japanese loquat, Eriobotrya japonica, along with p-methoxybenzaldehyde and methyl p-methoxybenzoate (Kuwahara, Ichiki, Morita, & Asano, 2014).

Chemical Structure and Interactions

- σ(C-Se)-π Hyperconjugation Effects : The structural analysis of related compounds, 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene, revealed insights into σ(C-Se)-π hyperconjugation, although no significant differences in bond lengths were observed, indicating moderate hyperconjugation effects (White & Blanc, 2014).

Organic Synthesis and Reactions

- Pyrrolo[1,2-a]quinoxaline-4(5H)-ones Synthesis : A reaction involving o-phenylenediamines, dialkyl acetylenedicarboxylates, and derivatives of nitrostyrene, including 1-Methyl-2-(2-nitroethenyl)benzene, in the presence of sulfamic acid as a catalyst, resulted in the formation of pyrrolo[1,2-a]quinoxaline-4(5H)-one derivatives (Moradi, Piltan, & Abasi, 2014).

Molecular Interactions and Properties

- Linear and Nonlinear Dielectric Studies : Investigations into the molecular interactions in benzene solutions of nitroalkanes, including compounds related to 1-Methyl-2-(2-nitroethenyl)benzene, provided insights into weak molecular interactions in liquids, revealing the formation of weak molecular complexes (Małlecki & Nowak, 1994).

Crystallographic Analysis

- Crystal Structure of Related Compounds : Studies on compounds like 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile offered insights into the crystal structure of polysubstituted benzenes, which is relevant to understanding the structural aspects of 1-Methyl-2-(2-nitroethenyl)benzene (Zhang, 2013).

Mecanismo De Acción

Target of Action

The primary targets of 1-Methyl-2-(2-nitroethenyl)benzene are currently unknown .

Biochemical Pathways

As a nitro compound, it may participate in redox reactions, but the specific pathways and downstream effects are currently unknown .

Action Environment

The action, efficacy, and stability of 1-Methyl-2-(2-nitroethenyl)benzene can be influenced by various environmental factors . Additionally, this compound may pose a risk to the environment, particularly aquatic bodies, and therefore, its use and disposal should be managed carefully .

Propiedades

IUPAC Name |

1-methyl-2-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOATZZMHBCWHOJ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879771 |

Source

|

| Record name | 2-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(2-nitroethenyl)benzene | |

CAS RN |

34222-71-4 |

Source

|

| Record name | 2-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2825163.png)

![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2825167.png)

![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)

![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)

![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)

![6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2825180.png)